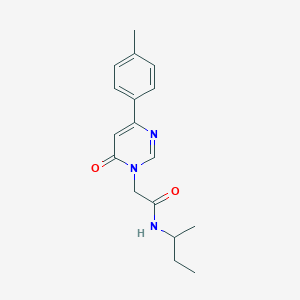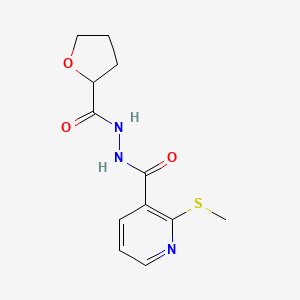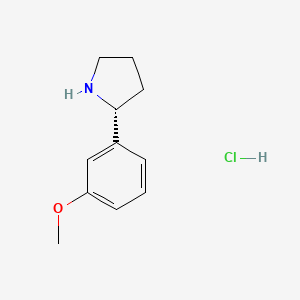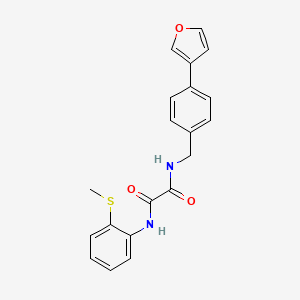
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The benzyl group is often used in organic synthesis due to its stability and the ease with which it can be added and removed. Oxalamides are amides of oxalic acid and can exhibit a range of biological activities.
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . The synthesis of compounds with a benzyl group and an oxalamide group would likely involve several steps and could be complex.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the furan ring, the benzyl group, and the oxalamide group. Furans are known to undergo a variety of reactions, including cycloaddition and cycloisomerization .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as N’-{[4-(furan-3-yl)phenyl]methyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure, featuring both furan and benzyl groups, is conducive to interactions with microbial cell membranes, potentially disrupting their integrity and function. Research indicates that such compounds can be effective against a range of bacterial and fungal pathogens .
Anticancer Activity
The presence of the furan ring and oxalamide moiety in this compound suggests it could be a candidate for anticancer research. These structural features are known to interact with cellular targets involved in cancer cell proliferation and apoptosis. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines .
Enzyme Inhibition
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide has been investigated for its ability to inhibit specific enzymes. The oxalamide group can form strong interactions with enzyme active sites, potentially leading to the inhibition of enzymes such as urease and proteases. This property is valuable in the development of treatments for diseases where enzyme inhibition is a therapeutic strategy .
Anti-inflammatory Properties
Compounds with furan and benzyl groups have been studied for their anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases. Research in this area focuses on its ability to modulate immune responses and reduce inflammation .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure can be exploited in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength. These materials could have applications in various industries, including electronics and aerospace.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXQZUHZLBROOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)


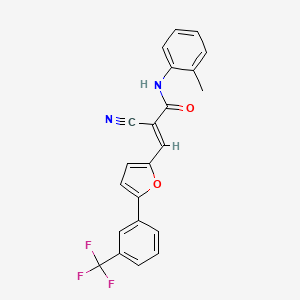

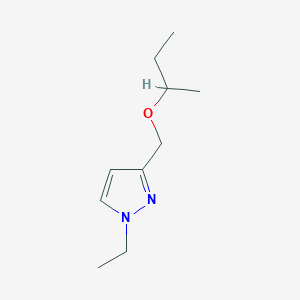
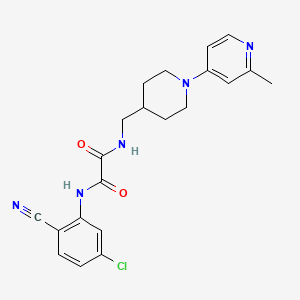

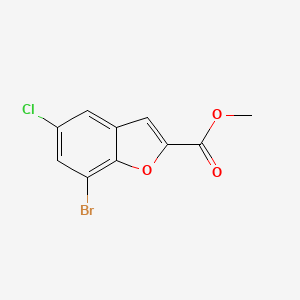
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
